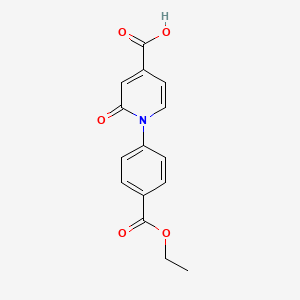









|
REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][NH:8][C:7](=[O:11])[CH:6]=1)=[O:4].[OH-:12].C([N+](CC[CH2:28][CH3:29])(CCCC)CCCC)CCC.[OH-:30].[NH4+].[C:32]1([CH3:38])[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1>O>[CH2:28]([O:12][C:38]([C:32]1[CH:37]=[CH:36][C:35]([N:8]2[CH:9]=[CH:10][C:5]([C:3]([OH:2])=[O:4])=[CH:6][C:7]2=[O:11])=[CH:34][CH:33]=1)=[O:30])[CH3:29] |f:1.2,3.4|
|


|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=CC(NC=C1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 2 hours at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
Mixture was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum
|
|
Type
|
ADDITION
|
|
Details
|
To the residue was added 4-Iodo-benzoic acid ethyl ester (2.40 g)
|
|
Type
|
ADDITION
|
|
Details
|
Copper iodide (0.829 g) and DMF (10 mL) were added
|
|
Type
|
CUSTOM
|
|
Details
|
reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 95° C. for 18 hours
|
|
Duration
|
18 h
|
|
Type
|
CUSTOM
|
|
Details
|
To the cooled reaction mixture
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (4×)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Organic layer was dried (MgSO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
purified by flash column chromatography (silica gel, 0 to 5% methanol/dichloromethane+1% triethylamine)
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1=CC=C(C=C1)N1C(C=C(C=C1)C(=O)O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.155 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |